Benorylate

Gastrointestinal Safety NSAID-Induced Bleeding Prodrug Design

Benorylate is a covalent ester prodrug of aspirin and paracetamol, offering a unique pharmacokinetic profile distinct from its parent compounds. It is absorbed intact, bypassing gastric aspirin exposure to significantly reduce GI lesions while penetrating and accumulating in synovial fluid—making it ideal for sustained anti-inflammatory action in chronic arthritis models. Its well-characterized two-step hydrolysis pathway by human plasma and liver fractions also provides a robust platform for esterase activity and drug-drug interaction studies. For R&D, choose Benorylate when your protocol demands prolonged synovial targeting with minimal GI toxicity confounding.

Molecular Formula C17H15NO5
Molecular Weight 313.30 g/mol
CAS No. 5003-48-5
Cat. No. B1667997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenorylate
CAS5003-48-5
Synonyms2-acetoxy-4'-acetaminophenylbenzoate
4-acetamidophenyl-O-acetylsalicylate
Benoral
benorilate
benorylate
Salipran
Molecular FormulaC17H15NO5
Molecular Weight313.30 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C
InChIInChI=1S/C17H15NO5/c1-11(19)18-13-7-9-14(10-8-13)23-17(21)15-5-3-4-6-16(15)22-12(2)20/h3-10H,1-2H3,(H,18,19)
InChIKeyFEJKLNWAOXSSNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Benorylate (CAS 5003-48-5): A Prodrug NSAID & Analgesic with Differentiated Pharmacokinetic & Gastric Safety Profile


Benorylate (CAS 5003-48-5), also known as benorilate, is a synthetic ester prodrug formed by the conjugation of acetylsalicylic acid (aspirin) and paracetamol (acetaminophen) [1]. This design creates a single molecular entity that, following oral administration, undergoes slow absorption and subsequent hydrolysis in vivo to release its two active parent compounds, salicylate and paracetamol, which mediate its anti-inflammatory, analgesic, and antipyretic properties [2]. Pharmacokinetic studies in humans confirm that the intact benorylate molecule is well absorbed (approximately 83% bioavailability) but more slowly than an equivalent physical mixture of aspirin and paracetamol, leading to a distinct, prolonged pharmacokinetic profile [3].

Why Benorylate's Prodrug Design Creates Non-Interchangeable Pharmacokinetics & Safety Compared to Aspirin or Paracetamol Alone


Benorylate cannot be considered a simple interchangeable substitute for aspirin, paracetamol, or a co-administered mixture of the two. Its covalent ester linkage fundamentally alters its absorption, distribution, and safety profile [1]. Critically, the intact prodrug exhibits markedly slower absorption compared to a physical mixture of aspirin and paracetamol [2]. This kinetic difference directly impacts its tissue distribution, enabling the intact, lipophilic benorylate molecule to penetrate and accumulate in synovial fluid—a key site of action for rheumatoid arthritis—where it persists even after being undetectable in plasma [3]. Furthermore, the prodrug form is largely absorbed intact, bypassing direct contact of the gastric mucosa with the carboxylic acid moiety of free aspirin, which is the primary mechanism for aspirin-induced gastric erosion and bleeding [4]. Therefore, substituting benorylate with an equivalent dose of its components would result in a different pharmacokinetic profile, altered tissue targeting, and a different, likely increased, risk of gastrointestinal adverse events [5].

Quantitative Evidence Guide: Benorylate's Verifiable Differentiation from Aspirin and Other NSAIDs


Reduced Gastrointestinal Blood Loss: Benorylate vs. Soluble Aspirin

Benorylate demonstrates significantly lower gastrointestinal (GI) blood loss compared to soluble aspirin. In a crossover study in 15 human subjects, mean daily fecal blood loss, measured using 51Cr-labelled red cells, was 1.7 ml/day during benorylate therapy versus 5.1 ml/day during therapy with soluble aspirin [1]. This represents a 3-fold difference and a 67% reduction in GI bleeding. This is a critical safety advantage for patients requiring long-term anti-inflammatory therapy [2].

Gastrointestinal Safety NSAID-Induced Bleeding Prodrug Design

Superior Synovial Fluid Penetration & Retention: A PK Advantage for Rheumatoid Arthritis

Benorylate exhibits a unique pharmacokinetic profile characterized by selective penetration and retention in the synovial fluid of arthritic joints. After a single 4g oral dose in patients with rheumatoid arthritis, a mean peak plasma concentration of intact benorylate (2.18 µg/mL) was achieved at 30 minutes and became undetectable after 90 minutes [1]. In contrast, the mean peak concentration in synovial fluid (0.74 µg/mL) occurred later at 3 hours and remained steady for at least a further 9 hours [1]. This demonstrates that the intact prodrug preferentially accumulates and persists at the primary site of inflammation, providing a mechanistic basis for its anti-inflammatory efficacy distinct from its parent compounds [2].

Pharmacokinetics Synovial Fluid Distribution Rheumatoid Arthritis

Comparative Antipyretic Efficacy: Benorylate vs. Components and Mixture in Children

A study in 66 febrile children compared the antipyretic effect of benorylate to its individual components (aspirin and paracetamol) and a physical combination [1]. The combination of aspirin (11 mg/kg) and paracetamol (14 mg/kg) was superior to benorylate at both 25 mg/kg and 50 mg/kg. Furthermore, aspirin (10 mg/kg) or paracetamol (12.5 mg/kg) given individually produced a significantly greater antipyretic effect than benorylate at a dose of 25 mg/kg [1]. While a higher dose of 35-40 mg/kg of benorylate showed significant effect, it was still clearly smaller than that of its individual components [1].

Antipyretic Pediatric Pharmacology Comparative Efficacy

Equi-Potent Anti-Inflammatory Efficacy with Trend Towards Superior Safety vs. Aspirin in Rheumatoid Arthritis

In a double-blind study of 72 outpatients with rheumatoid arthritis, benorylate (4 g twice daily) demonstrated anti-inflammatory and analgesic effects that were indistinguishable from those of aspirin (1.2 g four times daily) [1]. Both drugs produced statistically significant improvements (P < 0.01) in functional grade, overall pain, articular index, and grip strength compared to baseline [1]. Notably, the overall incidence of side effects was numerically lower in the benorylate group, although this difference did not reach statistical significance at the 5% level [1]. A separate comparison with indomethacin in a double-blind crossover trial also showed a trend favoring benorylate for greater improvement across all measurements [2].

Rheumatoid Arthritis Clinical Efficacy NSAID Comparison

Evidence-Based Application Scenarios for Benorylate: From Procurement to Preclinical Models


Chronic Anti-Inflammatory Research Model with a Superior Gastric Safety Window

In long-term preclinical studies of chronic inflammation (e.g., adjuvant-induced arthritis in rats), benorylate is the preferred agent when the experimental design requires sustained anti-inflammatory action but is constrained by the high incidence of GI lesions and bleeding associated with equipotent doses of aspirin [1]. The evidence that benorylate induces significantly less gastric damage and fecal blood loss allows for longer study durations and reduces confounding variables related to GI toxicity, thereby providing cleaner data on the primary anti-inflammatory endpoints [2].

Investigating Tissue-Specific Prodrug Delivery to Inflamed Joints

Benorylate serves as an excellent investigational tool for studying prodrug delivery to synovial tissue. Its demonstrated ability to penetrate and accumulate in the synovial fluid of patients with rheumatoid arthritis, persisting long after being cleared from plasma, makes it a model compound for researchers exploring lipophilic drug targeting to inflamed joints [3]. This application is directly supported by human pharmacokinetic data showing intact benorylate's unique distribution profile, which is not replicable by administering its parent compounds alone or in combination [3].

Prodrug Hydrolysis and Metabolism Studies in Hepatic & Plasma Models

For in vitro pharmacological or toxicological studies, benorylate offers a defined system for investigating ester prodrug activation. Research has precisely characterized its two-step hydrolysis pathway by human plasma and liver fractions (cytosol and microsomes), which proceeds via initial acetyl group removal to form phenetsal, followed by cleavage to paracetamol and salicylate [4]. This well-documented metabolic route, and its differential rate of hydrolysis compared to simple esters, provides a robust platform for calibrating assays of esterase activity or for studying drug-drug interactions involving competing hydrolysis pathways [4].

Formulation Development for Controlled-Release Anti-Inflammatories

The intrinsic pharmacokinetic property of benorylate—slower absorption from the GI tract compared to a mixture of its components—positions it as a benchmark or starting point for developing controlled-release oral formulations of NSAIDs [5]. This characteristic, which enables a less frequent twice-daily dosing schedule and sustains active metabolite levels overnight, provides a natural advantage in patient compliance that formulators can seek to emulate or improve upon when designing new delivery systems for chronic pain and inflammation management [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benorylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.